molecular formula C11H16N4O2 B4965426 (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine

(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine

Cat. No. B4965426
M. Wt: 236.27 g/mol
InChI Key: NUOXESICGIOAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine, also known as CPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPN is a derivative of 4-nitroaniline and has a cyclopropylamino group attached to its aromatic ring. CPN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine inhibits the activity of MAO-B by binding to the enzyme's active site and preventing the breakdown of dopamine. This results in an increase in dopamine levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to increase dopamine levels in the brain, which has been associated with an increase in locomotor activity and a decrease in anxiety-like behavior. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke.

Advantages and Limitations for Lab Experiments

(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has several advantages as a research tool. This compound is a potent and selective inhibitor of MAO-B, which makes it an ideal tool for studying the role of dopamine in behavior and physiology. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of this compound in research. This compound has a relatively short half-life in vivo, which limits its use in long-term studies. This compound also has potential off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine in scientific research. This compound has potential applications in the study of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound may also have potential applications in the development of new drugs for the treatment of these diseases.
In addition, this compound may have potential applications in the study of addiction and other psychiatric disorders. This compound has been shown to modulate the activity of the dopaminergic system, which has been implicated in the pathophysiology of addiction and other psychiatric disorders.
Conclusion
In conclusion, this compound, or this compound, is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of MAO-B, which makes it an ideal tool for studying the role of dopamine in behavior and physiology. This compound has potential applications in the study of neurodegenerative disorders, addiction, and other psychiatric disorders.

Synthesis Methods

The synthesis of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine involves the reaction of 4-nitroaniline with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been extensively used in scientific research due to its unique chemical properties. This compound is a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been shown to be a selective inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine in the brain.

properties

IUPAC Name

1-N-(2-aminoethyl)-3-N-cyclopropyl-4-nitrobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c12-5-6-13-9-3-4-11(15(16)17)10(7-9)14-8-1-2-8/h3-4,7-8,13-14H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOXESICGIOAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.